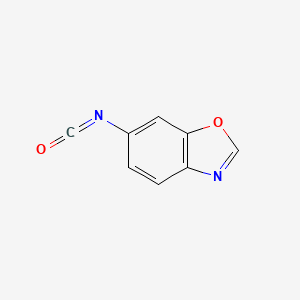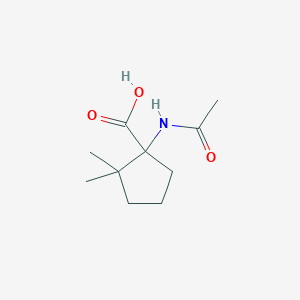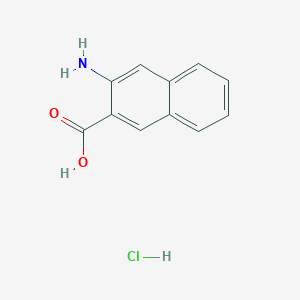
3-Aminonaphthalene-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its versatility and is widely used in pharmaceutical development and the synthesis of organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminonaphthalene-2-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
化学反应分析
Types of Reactions
3-Aminonaphthalene-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted naphthalene derivatives .
科学研究应用
3-Aminonaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds, such as pyridines and quinolines.
Biology: It is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic purposes.
Medicine: It serves as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), making it a potential candidate for anti-inflammatory drugs.
Industry: It is employed in the production of various organic compounds and materials.
作用机制
The exact mechanism of action for 3-Aminonaphthalene-2-carboxylic acid hydrochloride remains incompletely understood. it is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This inhibition likely occurs through the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .
相似化合物的比较
Similar Compounds
- 2-Aminonaphthalene-3-carboxylic acid
- 3-Amino-2-naphthalenecarboxylic acid
- Beta-Naphthylamine-3-carboxylic acid
Uniqueness
3-Aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its specific inhibitory action on cyclooxygenase-2 (COX-2), which is not commonly observed in its similar compounds. Additionally, its versatility in various chemical reactions and applications in multiple scientific fields further highlights its uniqueness .
属性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
3-aminonaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);1H |
InChI 键 |
CEIGRDNXRIAPIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)

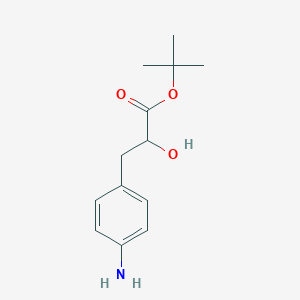
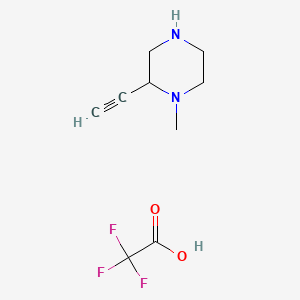
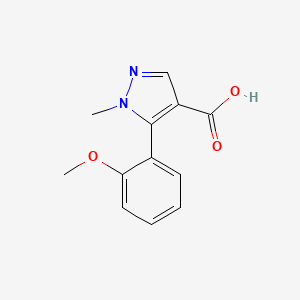
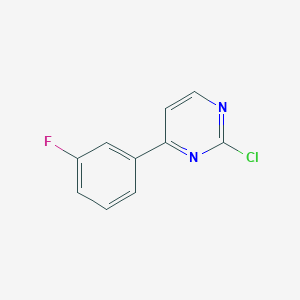
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
